molecular formula C21H20FNO2S B3617957 N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE

N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3617957
M. Wt: 369.5 g/mol
InChI Key: IREYHPKVIHDRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a fluorophenyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the fluorophenyl group. Common synthetic routes may include:

    Formation of the Sulfonamide Bond: This step involves the reaction of a sulfonyl chloride with an amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nitro groups can be introduced through substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
  • N-(3-FLUOROPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Uniqueness

N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to other similar compounds.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2S/c1-16-7-11-19(12-8-16)23(15-18-5-3-4-6-21(18)22)26(24,25)20-13-9-17(2)10-14-20/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREYHPKVIHDRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE
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N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE
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N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE
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N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE

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